molecular formula C10H14O B10819237 (5E,7E,9)-decatrien-2-one

(5E,7E,9)-decatrien-2-one

Cat. No.: B10819237
M. Wt: 150.22 g/mol
InChI Key: YYXSUQQUWMLOOB-YTXTXJHMSA-N
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Description

(5E,7E,9)-decatrien-2-one is an organic compound characterized by its unique structure featuring three conjugated double bonds and a ketone functional group. This compound is part of the alkenone family, which is known for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E,9)-decatrien-2-one typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated triene system. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

(5E,7E,9)-decatrien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or acids (sulfuric acid) are employed under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(5E,7E,9)-decatrien-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of (5E,7E,9)-decatrien-2-one involves its interaction with various molecular targets, primarily through its conjugated double bonds and ketone group. These functional groups allow the compound to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (5E,7E)-9-oxooctadeca-5,7-dienoic acid: Similar structure but with a longer carbon chain and an additional carboxylic acid group.

    (5Z,7E)-9,10-seco-5,7,10(19)-cholestatriene: A related compound with a similar conjugated system but different functional groups.

Uniqueness

(5E,7E,9)-decatrien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5E,7E)-deca-5,7,9-trien-2-one

InChI

InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+

InChI Key

YYXSUQQUWMLOOB-YTXTXJHMSA-N

Isomeric SMILES

CC(=O)CC/C=C/C=C/C=C

Canonical SMILES

CC(=O)CCC=CC=CC=C

Origin of Product

United States

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